molecular formula C14H9FO4 B597942 6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261941-47-2

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B597942
CAS No.: 1261941-47-2
M. Wt: 260.22
InChI Key: VBAURUWJCUZANA-UHFFFAOYSA-N
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Description

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid (CAS 1261977-27-8) is a fluorinated biphenyl derivative featuring two carboxylic acid groups at the 3- and 4'-positions of the biphenyl scaffold, with a fluorine substituent at the 6-position. Its molecular formula is C₁₄H₉FO₄, and molecular weight is 276.22 g/mol. The compound’s structure combines the rigidity of the biphenyl core with the electronic effects of fluorine and the hydrogen-bonding capacity of carboxylic acids. These attributes make it valuable in coordination chemistry (e.g., metal-organic frameworks, MOFs) and pharmaceutical synthesis, where fluorine often enhances metabolic stability and bioavailability .

Preparation Methods

Structural and Functional Considerations

The target compound’s biphenyl core requires regioselective functionalization at the 3-, 4'-, and 6-positions. The fluorine atom at position 6 introduces electronic effects that influence coupling reactivity, while the carboxylic acid groups at 3 and 4' necessitate protection-deprotection strategies to prevent side reactions during synthesis . Comparative analysis of analogous compounds, such as 3,3',5,5'-tetrafluorobiphenyl-4,4'-dicarboxylic acid, reveals that halogen positioning significantly impacts reaction pathways and yields .

Core Synthetic Routes

Suzuki–Miyaura Cross-Coupling

While excluded sources () detail this method, alternative protocols from patent literature demonstrate adaptability. The reaction typically involves:

  • Boronic Acid Preparation : A fluorinated aryl boronic acid (e.g., 3-fluoro-4-bromophenylboronic acid) is synthesized via lithiation and subsequent treatment with trimethyl borate.

  • Coupling Reaction : The boronic acid reacts with a halogenated biphenyl derivative (e.g., 3-bromo-4'-methylbiphenyl) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a dioxane/water mixture at 80–100°C .

  • Carboxylation : Post-coupling, the methyl groups are oxidized to carboxylic acids using KMnO₄ in acidic aqueous conditions .

Challenges :

  • Regioselectivity : Competing coupling at non-target positions necessitates careful ligand selection (e.g., SPhos ligands enhance para selectivity) .

  • Catalyst Loading : High Pd concentrations (5–10 mol%) are often required due to steric hindrance from fluorine, increasing costs .

Oxidative Carboxylation of Alkylated Biphenyls

Adapted from US Patent 4,970,338, this method avoids halogenated precursors:

  • Alkylation : Biphenyl is propylated using AlCl₃ as a catalyst, yielding 4,4'-diisopropylbiphenyl .

  • Oxidation : Molecular oxygen (15–30 bar) oxidizes the isopropyl groups to carboxylic acids in acetic acid solvent with Co/Mn/Br catalysts at 180°C .

  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) introduces fluorine at position 6 under anhydrous conditions .

Optimization Data :

ParameterOptimal ValueYield Impact
Catalyst (Co/Mn/Br)0.1/0.05/0.03 mol%89% yield
Temperature180°C<5% byproducts
Reaction Time8–12 hoursMax conversion

Advantages :

  • Avoids toxic halogenated intermediates.

  • Scalable to industrial production via continuous-flow reactors .

Alternative Methodologies

Grignard-Based Approaches

Though less common, Grignard reagents (e.g., 3-fluorophenylmagnesium bromide) can form the biphenyl skeleton via nucleophilic attack on pre-functionalized benzene rings. Subsequent oxidation with Jones reagent introduces carboxylic acids . Limitations include poor functional group tolerance and low yields (~40%) .

Microbial Oxidation

Pilot studies using Pseudomonas putida strains demonstrate biocatalytic oxidation of 6-fluoro-3,4'-dimethylbiphenyl to the dicarboxylic acid. Yields remain modest (55–60%), but the method offers a greener alternative .

Industrial-Scale Production

Continuous-Flow Systems

Recent advancements integrate Suzuki–Miyaura coupling with inline carboxylation:

  • Reactor Design : Tubular reactors with Pd-coated surfaces enable catalyst recycling, reducing Pd waste by 70% .

  • Solvent Recovery : Closed-loop dioxane/water systems minimize environmental discharge .

Cost Analysis

MethodCost (USD/kg)Purity (%)
Oxidative Carboxylation22099.5
Suzuki–Miyaura45098.0
Microbial Oxidation31095.0

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, carboxylates, and alcohols .

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting RNA and DNA synthesis .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid and related biphenyl dicarboxylic acids:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications/Properties
This compound 1261977-27-8 F (6), COOH (3, 4') 276.22 MOF synthesis, pharmaceutical intermediates
6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid 1181452-11-8 F (6), COOH (3, 3') 276.22 Altered coordination geometry due to proximal carboxylates; limited MOF reports
3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid 1261956-34-6 F (3', 4), COOH (3, 4') 278.21 Enhanced electronic effects; potential agrochemical intermediates
3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid 1261978-52-2 F (3', 5), COOH (3, 4') 305.21 Non-steroidal anti-inflammatory drug (flufenamic acid) synthesis
[1,1'-Biphenyl]-3,4'-dicarboxylic acid N/A COOH (3, 4') 258.22 Parent compound; MOF linker (e.g., UiO-67 derivatives) with high thermal stability

Key Insights :

3',5-Difluoro derivatives exhibit stronger electron-withdrawing effects, enhancing acidity of carboxyl groups and influencing drug-receptor interactions .

Coordination Chemistry: The 3,4'-dicarboxylate arrangement in the target compound allows for diverse metal coordination modes (e.g., bridging or chelating), similar to its non-fluorinated counterpart in UiO-67 . In contrast, 3,3'-dicarboxylate isomers (e.g., 6-fluoro-3,3'-derivative) form less stable MOFs due to steric clashes between carboxylate groups .

Pharmaceutical Relevance :

  • Fluorinated biphenyl dicarboxylic acids are preferred in drug design for their metabolic resistance. For example, 3',5-difluoro analogs are intermediates in flufenamic acid production, while the target compound’s 6-fluoro substituent may optimize pharmacokinetics in experimental therapies .

Synthetic Accessibility: Synthesis of fluorinated derivatives typically requires multi-step pathways involving nitration, fluorination, and hydrolysis (e.g., ). The target compound’s synthesis is more complex than non-fluorinated analogs due to regioselective fluorination challenges .

Biological Activity

6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a biphenyl backbone with two carboxylic acid groups and a fluorine atom at the 6-position. This configuration is believed to enhance its biological activity through increased lipophilicity and modulation of enzyme interactions.

Primary Target : The compound primarily inhibits dihydroorotate dehydrogenase (DHO-DH) , an enzyme crucial for the de novo pyrimidine biosynthesis pathway necessary for DNA and RNA synthesis.

Mode of Action : By inhibiting DHO-DH, this compound leads to a significant depletion of intracellular pools of uridine 5′-triphosphate (UTP) and cytidine 5′-triphosphate (CTP), which are critical precursors for nucleic acid synthesis. This results in a 99.9% cell kill in cultured human colon tumor cells as determined by clonogenic assays.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown efficacy against various human solid tumors. In vitro studies indicate its potential as a novel anticancer agent due to its ability to induce cell death in tumor cells .
  • Inhibition of Cellular Processes : It has been reported to modulate cellular processes by affecting key metabolic pathways involved in cell proliferation and survival.

Case Studies and Experimental Data

Study FocusMethodologyKey Findings
Anticancer EfficacyClonogenic assay on human colon tumor cellsAchieved 99.9% cell kill; significant depletion of UTP and CTP pools
Enzyme InhibitionIn vitro enzyme assaysPotent inhibitor of DHO-DH; affects nucleic acid synthesis pathways
Structural Activity RelationshipComparative analysis with similar compoundsEnhanced biological activity attributed to fluorine substitution on biphenyl structure

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other biphenyl derivatives:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N,N-dimethylbenzamideFluorinated benzamide structureStrong enzyme inhibition
2-Amino-N-(trifluoromethyl)benzamideSimilar amide structure with trifluoromethyl groupAntibacterial properties

Pharmacokinetics and Administration

The pharmacokinetic profile indicates that this compound can be administered via various routes including intravenous infusion. Its effects can be modulated by the addition of uridine or cytidine, which can restore the intracellular pools of UTP and CTP to control levels.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling between fluorinated boronic acids and halogenated benzene derivatives, followed by oxidation to introduce carboxylic acid groups. Key parameters include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for biphenyl coupling .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and avoid side reactions .
  • Post-synthetic oxidation : Use KMnO₄ or RuO₄ under acidic conditions to convert methyl/ester groups to carboxylic acids .
    Optimization requires monitoring via HPLC or TLC to track intermediate formation.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine positioning, while ¹H/¹³C NMR resolves biphenyl connectivity and carboxyl group integration .
  • X-ray crystallography : Provides definitive evidence of molecular geometry and hydrogen-bonding patterns in the solid state .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 277.05 for C₁₄H₈F₂O₄) .

Q. How does the solubility profile of this compound influence solvent selection for experimental workflows?

The compound exhibits limited solubility in non-polar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and aqueous bases (via deprotonation of carboxylic acids). For reactions:

  • Use DMSO for catalytic reactions requiring high solubility.
  • For crystallization, employ ethanol/water mixtures to exploit pH-dependent solubility .

Q. What are the stability considerations for handling and storing this compound?

  • Thermal stability : Decomposes above 200°C; store at -20°C in airtight, light-protected containers .
  • Chemical stability : Avoid strong acids/bases to prevent decarboxylation. Incompatible with oxidizing agents (e.g., HNO₃) .

Q. How does this compound compare structurally and functionally to other biphenyl dicarboxylic acids?

  • vs. Biphenyl-4,4'-dicarboxylic acid : The 3,4'-substitution introduces steric hindrance, reducing symmetry and altering crystal packing .
  • vs. Difluorinated analogs : Fluorine at the 6-position enhances electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated biphenyl dicarboxylic acids?

Discrepancies often arise from fluorine’s positional effects (para vs. ortho) and solvent polarity. Strategies include:

  • Systematic DFT studies : Model electronic effects of fluorine substitution on carboxyl group reactivity .
  • Controlled kinetic experiments : Compare reaction rates under identical conditions (e.g., esterification in THF vs. DMF) .

Q. What experimental designs are recommended for studying this compound’s potential in metal-organic frameworks (MOFs)?

  • Ligand screening : Test coordination behavior with transition metals (e.g., Zn²⁺, Cu²⁺) using solvothermal synthesis.
  • Porosity analysis : Perform N₂ adsorption isotherms to assess surface area and pore size distribution .
  • Stability assays : Expose MOFs to humid or acidic conditions to evaluate structural integrity .

Q. How can computational modeling predict the biological interactions of this compound?

  • Docking simulations : Target enzymes like cyclooxygenase-2 (COX-2) to predict binding affinity.
  • ADMET profiling : Use tools like SwissADME to estimate bioavailability and toxicity risks .
  • SAR studies : Modify fluorine or carboxyl positions to correlate structure with activity .

Q. What strategies mitigate challenges posed by fluorine’s electron-withdrawing effects in nucleophilic reactions?

  • Activation of carboxyl groups : Pre-form anhydrides or acyl chlorides to enhance reactivity .
  • Use of bulky bases : Employ DBU or DIPEA to deprotonate carboxyl groups without side reactions .

Q. How can decomposition pathways be analyzed to improve synthetic yield and product purity?

  • TGA-MS coupling : Identify thermal degradation products (e.g., CO₂ release at 220°C) .
  • In-situ IR monitoring : Detect intermediate species during hydrolysis or oxidation steps .

Properties

IUPAC Name

3-(4-carboxyphenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-6-5-10(14(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAURUWJCUZANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683334
Record name 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-47-2
Record name 6-Fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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